Dpp-IV-IN-1
Overview
Description
Dipeptidyl peptidase-IV inhibitor 1 (Dpp-IV-IN-1) is a compound that inhibits the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), which are responsible for insulin secretion . By inhibiting DPP-IV, this compound helps to prolong the action of these incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-IV-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of proteases to hydrolyze proteins and produce peptides with DPP-IV inhibitory activity . For example, peptides with sequences such as Val-Pro-Xaa and Ile-Pro-Xaa have been isolated and shown to have high DPP-IV inhibitory activity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic hydrolysis of proteins derived from various sources such as wheat gluten, fish skin gelatin, and other food proteins . The choice of protease and pretreatment methods significantly influences the yield and activity of the inhibitory peptides .
Chemical Reactions Analysis
Types of Reactions
Dpp-IV-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered inhibitory activity .
Scientific Research Applications
Dpp-IV-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and peptide synthesis.
Biology: Investigated for its role in regulating glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes.
Industry: Utilized in the development of functional foods and nutraceuticals with DPP-IV inhibitory activity.
Mechanism of Action
Dpp-IV-IN-1 exerts its effects by inhibiting the enzyme DPP-IV, which cleaves and inactivates incretin hormones such as GLP-1 and GIP . By inhibiting DPP-IV, this compound prolongs the action of these hormones, leading to increased insulin secretion and decreased glucagon secretion . This results in lower blood glucose levels and improved glycemic control .
Comparison with Similar Compounds
Dpp-IV-IN-1 is unique in its high inhibitory activity against DPP-IV compared to other similar compounds. Some similar compounds include:
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP-IV inhibitor with a different binding mechanism.
Saxagliptin: Known for its strong binding affinity to DPP-IV.
Linagliptin: Exhibits a long duration of action due to its high binding affinity.
This compound stands out due to its specific peptide sequence and high inhibitory activity, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3O2/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13/h8-9,14,16H,3,5-7H2,1-2H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGUWEAPKPNAID-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(=O)N1CC(CC1C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.